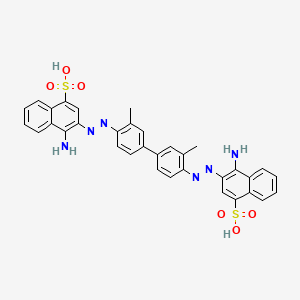

Fast Scarlet

Description

Structure

3D Structure

Properties

CAS No. |

1733-14-8 |

|---|---|

Molecular Formula |

C34H28N6O6S2 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

4-amino-3-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C34H28N6O6S2/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46) |

InChI Key |

PYPYDHUIORYEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

mScarlet3: A Technical Guide to a Premier Red Fluorescent Protein

Introduction

mScarlet3 is a state-of-the-art monomeric red fluorescent protein (RFP) engineered for exceptional brightness, rapid maturation, and robust performance in a wide range of biological applications.[1][2][3] Developed as a significant improvement upon its popular predecessor, mScarlet, this third-generation variant addresses key limitations of earlier RFPs, offering researchers a superior tool for live-cell imaging, fusion tagging, and advanced microscopy techniques.[4][5][6] Its development was driven by the need for a bright, fast-folding red fluorophore that minimizes cytotoxicity and performs reliably across various model systems.[5][7]

This guide provides a comprehensive technical overview of mScarlet3, its photophysical properties, structural characteristics, and key applications, intended for researchers and professionals in cell biology, molecular biology, and drug development.

Core Photophysical and Biochemical Properties

mScarlet3 was evolved from mScarlet-I through a targeted approach to enhance its key performance metrics.[8] It is a cysteine-free monomeric protein, which prevents the formation of aggregates that can interfere with cellular processes.[1][8] A key structural feature is a rigidified β-barrel, stabilized by a large internal hydrophobic patch, which contributes to its high brightness and rapid folding.[1][3][7]

Key performance characteristics include a record-breaking quantum yield, a high extinction coefficient, and a long fluorescence lifetime, making it one of the brightest monomeric RFPs currently available.[1][2][9]

Data Presentation: Quantitative Properties

The photophysical properties of mScarlet3 and its key variants are summarized below for easy comparison.

Table 1: Photophysical Properties of mScarlet3 and Related Proteins

| Property | mScarlet3 | mScarlet | mScarlet3-H |

| Excitation Max (λex) | 569 nm[10] | ~569 nm | 551 nm[11] |

| Emission Max (λem) | 592 nm[10] | ~594 nm | 582 nm[11] |

| Quantum Yield (QY) | 0.75 (75%)[1][2][10] | 0.70 (70%)[12] | 0.178 (17.8%)[9][13] |

| Extinction Coefficient (EC) | 104,000 M⁻¹cm⁻¹[9][10] | 100,300 M⁻¹cm⁻¹[12] | 79,040 M⁻¹cm⁻¹[9][13] |

| Molecular Brightness | 78.0[10] | 70.2 | 14.1[9][13] |

| Fluorescence Lifetime (τ) | 4.0 ns[1][2][10] | 3.9 ns[12] | ~1.0 ns[9][13] |

| Maturation Time (t₁/₂) | 37.0 min[10] | Slower than mScarlet3[4] | Comparable to mScarlet3[9] |

| pKa | 4.5[10] | 4.2 | ~6.0[9] |

| Oligomerization | Monomer[8][10] | Monomer[12] | Monomer[14] |

Table 2: Performance Comparison in Cellular Context

| Feature | mScarlet3 | mScarlet-I | Notes |

| Cellular Brightness | Brighter[4] | Dimmer | mScarlet3 is ~5-fold brighter than mCherry in cells.[15] |

| Maturation Speed | 4 times faster[4] | Slower | Rapid maturation is critical for visualizing dynamic processes.[4] |

| Photostability | Good[4] | - | Has a trade-off between brightness and top-tier photostability.[3] |

| Cytotoxicity | No apparent cytotoxicity[1][3] | - | An essential feature for long-term live-cell imaging. |

Evolution and Structural Enhancements

The development of mScarlet3 was a result of strategic, structure-guided engineering. Researchers combined the beneficial properties of two mScarlet variants: one with fast folding but lower brightness, and another with slow folding but high potential brightness.[5][6] This process involved targeted mutations to optimize the protein's structure.

The crystal structure of mScarlet3 reveals that its enhanced brightness and maturation speed are due to a hydrophobic patch engineered inside the β-barrel.[1][6][7] This structural modification helps to rigidify the chromophore environment, which in turn speeds up and improves the protein's folding and enhances its quantum yield.[1][7]

Key Applications and Methodologies

mScarlet3's superior properties make it a versatile tool for a multitude of applications in modern cell biology.

Fusion Tag for Live-Cell Imaging

mScarlet3 performs exceptionally well as a fusion tag for labeling specific proteins and organelles without causing aggregation or cytotoxicity.[3][8] It has been successfully fused to proteins localizing to the endoplasmic reticulum, nucleus, mitochondria, actin cytoskeleton, and plasma membrane, providing bright and accurate labeling.[8][16]

-

Plasmid Construction : The coding sequence of mScarlet3 is cloned in-frame with the gene of interest into a mammalian expression vector (e.g., pcDNA3.1). The fusion can be N-terminal or C-terminal, depending on the target protein's structural and functional constraints.

-

Cell Culture and Transfection :

-

Plate cells (e.g., HeLa, HEK293T) on glass-bottom dishes or chamber slides suitable for microscopy.[17] Coat surfaces with fibronectin if necessary.[17]

-

Transfect cells using a suitable method, such as lipofection (e.g., Lipofectamine). Use antibiotic-free and phenol (B47542) red-free medium post-transfection to maintain cell health and reduce background fluorescence.[17]

-

Allow 24-48 hours for protein expression.

-

-

Imaging Preparation :

-

Replace the culture medium with an optically clear, buffered live-cell imaging solution (e.g., Gibco Live Cell Imaging Solution) to maintain physiological conditions and minimize background.[18]

-

-

Microscopy and Image Acquisition :

-

Use a confocal or widefield fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).

-

Set the excitation source to ~569 nm and collect emission using a bandpass filter centered around ~592 nm.

-

To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.[18]

-

For time-lapse imaging, acquire images at desired intervals.

-

Förster Resonance Energy Transfer (FRET)

mScarlet3's high brightness, long fluorescence lifetime, and spectral properties make it an excellent FRET acceptor, particularly when paired with yellow fluorescent protein (YFP) donors like mNeonGreen.[3][15] This enables the development of robust biosensors for studying protein-protein interactions and signaling pathways in real-time.[5][8]

Performance in Model Organisms

mScarlet3 has demonstrated robust performance in various model systems:

-

Mammalian Cells : Shows significantly higher brightness compared to other RFPs with fast and complete maturation.[1][4]

-

Zebrafish : Enables bright labeling of individual cells for live-cell imaging in developing larvae.[16]

-

C. elegans : While mScarlet3 is brighter than its predecessors, its maturation can still be slow in this rapidly developing organism. For applications requiring very early expression detection in C. elegans, the related variant mScarlet-I3 may be preferable.[4][19]

Advanced Variants of mScarlet3

The mScarlet3 scaffold has been used to engineer variants with specialized properties:

-

mScarlet3-H : A single mutation (M163H) results in a highly stable protein with exceptional resistance to heat, chemical treatments, and oxidative stress.[14][20][21] While its brightness and quantum yield are lower than mScarlet3, its stability makes it ideal for demanding applications like correlative light and electron microscopy (CLEM) and super-resolution techniques (3D-SIM, STED).[9][14][20] Its fluorescence is also pH-sensitive, enabling its use as a lifetime-based pH sensor.[9][13]

-

mScarlet3-S2 : Engineered for superior photostability, this variant shows a 29-fold improvement over mScarlet3.[3][22] This makes it exceptionally well-suited for long-term time-lapse imaging and super-resolution microscopy where photobleaching is a major limitation.[3][22][23]

Conclusion

mScarlet3 represents a pinnacle in the development of red fluorescent proteins, offering a combination of record brightness, fast maturation, and excellent performance as a monomeric fusion tag.[1][3] Its robust and reliable nature makes it a powerful tool for a broad range of applications, from routine live-cell imaging to advanced FRET-based biosensing. The continued evolution of the mScarlet3 platform, yielding highly stable variants like mScarlet3-H and mScarlet3-S2, further expands the experimental possibilities for researchers, enabling deeper insights into complex biological systems.

References

- 1. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]

- 2. mScarlet3: a brilliant and fast-maturing red fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. A new bright red fluorescent protein developed [techexplorist.com]

- 7. photonics.com [photonics.com]

- 8. mScarlet3 Protein: A New Tool for Imaging Living Cells NovoPro [novoprolabs.com]

- 9. biorxiv.org [biorxiv.org]

- 10. mScarlet3 :: Fluorescent Protein Database [fpbase.org]

- 11. researchgate.net [researchgate.net]

- 12. mScarlet :: Fluorescent Protein Database [fpbase.org]

- 13. biorxiv.org [biorxiv.org]

- 14. minnebio.com [minnebio.com]

- 15. Research Tools - Fluorescent Proteins - mScarlet3 - Allele Biotech [reagents.allelebiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Comparative analysis of new mScarlet-based red fluorescent tags in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Breaking the stability paradox: mScarlet3-H enables long-term super-resolution and CLEM imaging [the-innovation.org]

- 21. A highly stable monomeric red fluorescent protein for advanced microscopy | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. mScarlet3-S2 :: Fluorescent Protein Database [fpbase.org]

Pontamine Fast Scarlet 4B: A Technical Deep Dive into its Putative Mechanism of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the putative mechanism of action of Pontamine Fast Scarlet 4B, also known commercially as Direct Red 23. Due to a notable scarcity of direct research on the pharmacological and biological mechanisms of Pontamine this compound 4B in the context of drug development, this guide extrapolates its potential mode of action from its structural and functional analogue, Congo Red. The information presented herein is intended to serve as a foundational resource for stimulating further investigation into the therapeutic and diagnostic applications of this compound.

Executive Summary

Pontamine this compound 4B is a direct diazo dye with a chemical structure analogous to Congo Red. While its primary documented application lies in the specific fluorescent staining of cellulose (B213188) in plant cell walls, its structural characteristics strongly suggest a similar mechanism of action to Congo Red, a well-established agent for identifying and interacting with amyloid protein aggregates. This guide posits that Pontamine this compound 4B likely binds to the β-pleated sheet structures of amyloid fibrils through a combination of hydrogen bonding and hydrophobic interactions. This interaction is predicted to not only enable the detection of amyloid deposits but also to interfere with their aggregation process, potentially offering a therapeutic avenue for amyloid-related pathologies.

Inferred Mechanism of Action: Amyloid Binding

The primary mechanism of action of Congo Red, and by extension Pontamine this compound 4B, in a biological context, is its specific binding to amyloid fibrils. Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. The linear and planar conformation of direct dyes like Pontamine this compound 4B allows them to intercalate into the grooves of these β-sheets.

The binding is thought to be mediated by two primary forces:

-

Hydrogen Bonding: The regularly spaced amine and azo groups on the dye molecule can form hydrogen bonds with the backbone of the polypeptide chains within the β-pleated sheet.[1][2][3]

-

Hydrophobic Interactions: The aromatic rings of the dye molecule are proposed to engage in π-π stacking interactions with the hydrophobic amino acid residues exposed on the surface of the amyloid fibrils.[4]

This highly ordered binding of the dye molecules to the amyloid fibril results in a "pseudocrystal" arrangement, which is responsible for the characteristic apple-green birefringence observed under polarized light, a hallmark of amyloid detection.[2][3]

Putative Anti-Aggregation Properties

Beyond its diagnostic utility in staining amyloid plaques, Congo Red has been demonstrated to inhibit the aggregation of amyloidogenic proteins, such as amyloid-β (Aβ).[5] It is hypothesized that Pontamine this compound 4B would share this property. The proposed anti-aggregation mechanism involves the interaction of the dye with early-stage aggregation species, such as monomers or oligomers. This interaction is thought to redirect the aggregation pathway, preventing the formation of mature, toxic amyloid fibrils.[5] Instead, it may lead to the formation of amorphous, off-pathway aggregates that are less cytotoxic.[5]

Applications in Cellulose Staining

Pontamine this compound 4B is a well-established fluorescent probe for visualizing cellulose in plant cell walls.[6][7][8][9][10][11] It exhibits fluorescence that is dependent on the polarization of the excitation light, a phenomenon known as bifluorescence.[7][8][9][10] This property arises from the dye's preferential absorption of light polarized parallel to its long axis. As the dye aligns with the highly ordered cellulose microfibrils in the plant cell wall, its fluorescence intensity changes with the rotation of the polarized excitation source. This unique characteristic allows for the determination of cellulose microfibril orientation, a key factor in plant cell growth and mechanics.[7][8][9][10]

Quantitative Data

| Application | Compound | Concentration | Substrate | Reference |

| Cellulose Staining | Pontamine this compound 4B | 0.1% (w/v) | Radiata Pine Tracheids | [7] |

| Cellulose Staining | Pontamine this compound 4B | 0.0001% - 0.1% (w/v) | Arabidopsis Roots | [6] |

| Amyloid Staining | Congo Red | Not Specified | Amyloid Deposits in Tissue | [1] |

Experimental Protocols

Detailed experimental protocols for the use of Pontamine this compound 4B are primarily documented in the context of plant cell wall imaging. The following is a generalized protocol for staining plant tissues, which can be adapted for other applications.

Protocol: Fluorescent Staining of Plant Cell Walls with Pontamine this compound 4B

-

Reagent Preparation: Prepare a 0.1% (w/v) stock solution of Pontamine this compound 4B in deionized water.

-

Sample Preparation: Fix plant tissue sections as required by the specific experimental design.

-

Staining: Immerse the tissue sections in the 0.1% Pontamine this compound 4B solution for 5 minutes at room temperature.[7]

-

Washing: Briefly rinse the stained sections with deionized water to remove excess dye.

-

Mounting: Mount the sections on a microscope slide in an appropriate mounting medium.

-

Imaging: Visualize the stained sections using a confocal microscope with green excitation (e.g., 488 nm or 561 nm) and red emission (e.g., 578-618 nm) wavelengths.[7][10] For bifluorescence measurements, a system with polarized excitation is required.[8][9][10]

Visualizations

The following diagrams illustrate the inferred mechanisms of action and experimental workflows.

Caption: Inferred binding of Pontamine this compound 4B to amyloid fibrils.

Caption: Hypothesized anti-aggregation mechanism of Pontamine this compound 4B.

Caption: Workflow for staining plant cell walls with Pontamine this compound 4B.

Conclusion and Future Directions

Pontamine this compound 4B presents an intriguing, yet understudied, molecule with potential applications beyond its current use as a cellulose stain. Its structural similarity to Congo Red strongly suggests a capacity to bind amyloid proteins and modulate their aggregation, warranting further investigation for its potential diagnostic and therapeutic roles in amyloid-related diseases. Future research should focus on quantitative characterization of its binding to various amyloid proteins, elucidation of its precise anti-aggregation mechanism, and assessment of its cell permeability and toxicity. Such studies will be crucial in determining the viability of Pontamine this compound 4B as a lead compound in drug development programs targeting protein misfolding disorders.

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. How does congo red work? | AAT Bioquest [aatbio.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Congo red - Wikipedia [en.wikipedia.org]

- 5. Effects of Congo Red on Aβ1−40 Fibril Formation Process and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pontamine this compound 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pontamine this compound 4B bifluorescence and measurements of cellulose microfibril angles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Pontamine this compound 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Direct Fast Scarlet Staining for Eosinophil Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of Direct Fast Scarlet (DFS) staining, with a particular focus on its use in the identification and analysis of eosinophils in tissue samples.

Core Principle of Direct this compound Staining

Direct this compound, specifically Direct this compound 4BS (also known as C.I. Direct Red 23), is an anionic azo dye. Its efficacy in selectively staining eosinophil granules is rooted in a fundamental electrostatic interaction. Eosinophil granules are rich in highly cationic proteins, most notably Major Basic Protein (MBP), which has a very high isoelectric point (pI) of approximately 10.9.

The Direct this compound 4BS molecule contains multiple sulfonate (-SO₃⁻) groups, which are negatively charged at the pH of the staining solution. This strong negative charge drives a direct, salt-like binding to the abundant, positively charged arginine residues of the cationic proteins within the eosinophil granules. This ionic interaction results in the characteristic bright orange-red staining of the granules, allowing for their clear and specific visualization against the counterstained cellular background. This direct binding mechanism obviates the need for a mordant, simplifying the staining procedure.

Physicochemical and Staining Properties

A summary of the key properties of Direct this compound 4BS is provided below, offering a quick reference for its characteristics and performance.

| Property | Value/Description |

| C.I. Name | Direct Red 23 |

| Synonyms | Direct this compound 4BS, Scarlet 4BS |

| CAS Number | 3441-14-3 |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 813.73 g/mol [1][2] |

| Appearance | Red to purple powder[3][4] |

| Solubility in Water | 30 g/L at 80°C[3][4] |

| Absorption Maximum (λmax) | Approximately 500-510 nm in aqueous solution[5][6] |

Comparative Analysis with Other Eosinophil Stains

Direct this compound staining presents several advantages over traditional and other special staining methods for eosinophil identification.

| Staining Method | Advantages of Direct this compound | Disadvantages of Other Methods |

| Hematoxylin (B73222) & Eosin (H&E) | Provides higher contrast and specificity for eosinophil granules, which can be difficult to distinguish in H&E-stained sections with significant hemorrhage or inflammation. | Eosinophil granules can be obscured by the reddish staining of other tissue components like cardiomyocytes and fibers. |

| Congo Red | Offers more intense and specific staining of eosinophil granules, facilitating easier identification and quantification. | While it stains eosinophil granules, the intensity may be lower compared to DFS, and it is more commonly associated with amyloid staining. |

| Luna Stain | Exhibits less non-specific background staining, leading to clearer visualization of eosinophils. | Can result in excessive non-specific staining of other tissues, complicating the accurate enumeration of infiltrating eosinophils.[7] |

Experimental Protocols

The following section details the necessary preparations and the step-by-step procedure for performing Direct this compound staining on paraffin-embedded tissue sections.

Preparation of Staining Solution

-

Dissolve the Dye: Add 0.1 g of Direct this compound 4BS to 50 mL of 50% isopropyl alcohol.

-

Add Salt: Incorporate 0.4 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) into the solution.

-

Mix Thoroughly: Use a magnetic stirrer to mix the solution for at least 10 minutes to ensure all components are fully dissolved.

-

Filter Before Use: Immediately before starting the staining procedure, filter the solution to remove any undissolved particles.

Staining Procedure for Paraffin Sections

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (B145695) (e.g., 100%, 95%, 70%).

-

-

Washing:

-

Wash the slides thoroughly in running tap water.

-

Rinse with distilled water.

-

-

Direct this compound Staining:

-

Immerse the slides in the filtered Direct this compound staining solution for 10 minutes.

-

-

Washing:

-

Wash the slides in running tap water.

-

Rinse with distilled water.

-

-

Counterstaining:

-

Immerse the slides in Mayer's hematoxylin for 3 minutes to stain the cell nuclei.

-

-

Differentiation:

-

Briefly dip the slides in diluted ammonia (B1221849) water (a few seconds) to "blue" the hematoxylin.

-

-

Final Wash:

-

Wash the slides in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol.

-

Clear the sections in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Visualizations

The following diagrams illustrate the theoretical basis and practical workflow of Direct this compound staining.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Red 23 | C35H25N7Na2O10S2 | CID 135442957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. China Direct Scarlet 4BS Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of histochemical methods for murine eosinophil detection in a RSV vaccine-enhanced inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

mScarlet3: A Technical Guide to a High-Performance Red Fluorescent Protein

Introduction

Since the initial discovery of Green Fluorescent Protein (GFP), the development of genetically encoded fluorescent markers has revolutionized cell biology, enabling researchers to visualize molecular processes in living cells with unprecedented clarity. The mScarlet series of red fluorescent proteins (RFPs) represents a significant advancement in this field, offering superior brightness and maturation properties. This technical guide provides an in-depth overview of the discovery, development, and key characteristics of mScarlet3, a brilliant and fast-maturing monomeric red fluorescent protein. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent proteins in their work.

Discovery and Directed Evolution

The development of mScarlet3 was a multi-step process of directed evolution, building upon the foundation of its predecessors. The journey began with the creation of mScarlet, a bright monomeric RFP, which itself was engineered from a synthetic template derived from a consensus sequence of coral fluorescent proteins.[1] While mScarlet exhibited high brightness, its maturation in mammalian cells was slower than desired.[2]

To address this, two variants of mScarlet were developed: a fast-maturing but dimmer version and a slower-maturing but brighter one.[2] Through a process of targeted and random mutagenesis, beneficial mutations from these two lineages were combined, leading to the creation of intermediate variants. The direct precursor to mScarlet3 was mScarlet-2A-84W.[3] Further rounds of mutagenesis, including deletions and insertions, ultimately yielded mScarlet3.[4]

The key mutations that distinguish mScarlet3 from its precursor, mScarlet-2A-84W, are V2_G5delinsDST, K48R, T109A, K183R, Y194F, and M227_K232delinsSGGS.[4] These modifications resulted in a protein with both rapid and complete maturation, alongside a record quantum yield and fluorescence lifetime.[5]

References

Visualizing Cellulose with Pontamine Fast Scarlet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pontamine Fast Scarlet 4B (PFS4B), also known as Direct Red 23, is a fluorescent dye increasingly utilized for the specific visualization of cellulose (B213188) in plant cell walls and other cellulosic materials.[1][2] Its utility in fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), stems from its preferential binding to cellulose over other cell wall components like hemicellulose.[3] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of Pontamine this compound for cellulose visualization, tailored for researchers in plant biology, materials science, and drug development.

A key feature of Pontamine this compound is its bifluorescence, a phenomenon where the fluorescence intensity is dependent on the polarization of the excitation light.[1][4][5] This property makes it an invaluable tool for investigating the orientation of cellulose microfibrils within the cell wall, offering insights into cell wall architecture and dynamics.[1][4][5][6]

Core Principles

Pontamine this compound is a direct dye that intercalates with cellulose microfibrils.[7] Its linear molecular structure allows it to align parallel to the cellulose chains, leading to a significant increase in fluorescence upon binding.[3] The dye exhibits a higher specificity for cellulose compared to other common cell wall stains like Congo red and Calcofluor white.[1]

The phenomenon of bifluorescence arises from the ordered arrangement of the dye molecules along the cellulose microfibrils. The dye molecules preferentially absorb excitation light that is polarized parallel to their long axis. Consequently, when Pontamine-stained cellulose is excited with linearly polarized light, the fluorescence emission is maximal when the polarization plane of the excitation light is aligned with the orientation of the cellulose microfibrils.[8][4][5] By rotating the polarization of the excitation light and measuring the corresponding changes in fluorescence intensity, the orientation of the cellulose microfibrils can be determined.[4][5]

Quantitative Data for Pontamine this compound Staining

The following tables summarize key quantitative parameters for the use of Pontamine this compound in cellulose visualization.

| Parameter | Value | Source |

| Stain Concentration | 0.1% (w/v) | |

| 14 mg/ml | [9] | |

| Excitation Wavelength | 476 nm | |

| 488 nm | ||

| 561 nm | [3][10] | |

| Emission Wavelength | 578 - 618 nm | |

| 580 - 615 nm | [10] | |

| Incubation Time | 5 minutes | |

| At least 2 hours | [10] | |

| 60 minutes with mild vacuum, then 60 minutes on a rotator | [9] |

Table 1: Staining and Imaging Parameters

| Application | Key Finding | Source |

| Cellulose Microfibril Orientation | Bifluorescence allows for the measurement of microfibril angles. | [4][5][6] |

| Cell Wall Architecture | Higher specificity for S1 and S3 layers of tracheid walls compared to other stains. | [1] |

| Real-time Imaging | Enables visualization of cellulose reorientation during cell wall expansion. | [3][11] |

| Super-resolution Microscopy | Used in techniques like STORM for finer resolution of cellulose fibrils. | [12] |

Table 2: Applications and Key Findings

Experimental Protocols

Basic Staining Protocol for Cellulose Visualization

This protocol is a general guideline for staining plant tissues with Pontamine this compound. Optimization may be required depending on the specific sample type.

-

Sample Preparation: Prepare thin sections of the plant tissue. For live-cell imaging, whole seedlings or organs can be used.

-

Staining Solution: Prepare a 0.1% (w/v) solution of Pontamine this compound 4B in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or water.

-

Staining: Immerse the samples in the staining solution. Incubation times can vary from 5 minutes to over 2 hours. For denser tissues, longer incubation times or the application of a mild vacuum may be necessary to ensure proper dye penetration.[8][9][10]

-

Washing: After staining, rinse the samples with the buffer or water to remove excess dye. A wash step of at least 30 minutes is recommended for some applications.[10]

-

Mounting: Mount the stained samples on a microscope slide in a suitable mounting medium.

-

Imaging: Visualize the samples using a confocal microscope equipped with appropriate lasers and filters. Excite the sample with a laser line between 488 nm and 561 nm and collect the emission between 580 nm and 620 nm.[8][3][10]

Protocol for Determining Cellulose Microfibril Orientation using Bifluorescence

This protocol outlines the steps for analyzing cellulose microfibril orientation.

-

Staining: Stain the samples with Pontamine this compound as described in the basic protocol.

-

Microscopy Setup: Use a confocal microscope equipped with a function to control the polarization of the excitation laser. This can be achieved through a rotating stage or by using the microscope's scanfield rotation function.[4][5]

-

Image Acquisition: Acquire a series of images at the same focal plane while rotating the polarization of the excitation light at defined angular intervals (e.g., every 15°).

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest in each image of the series.

-

Plot the fluorescence intensity as a function of the polarization angle.

-

Fit a sine curve to the data. The angle at which the fluorescence intensity is maximal corresponds to the average orientation of the cellulose microfibrils in the region of interest.

-

Visualizations

Caption: A generalized experimental workflow for cellulose visualization using Pontamine this compound.

Caption: The principle of bifluorescence for determining cellulose microfibril orientation.

References

- 1. Pontamine this compound 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pontamine this compound 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 7. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wp.unil.ch [wp.unil.ch]

- 11. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Direct Fast Scarlet: A Technical Guide for Eosinophil Identification in Tissue

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Direct Fast Scarlet (DFS) for the precise identification of eosinophils in tissue samples. Eosinophils are key effector cells in type 2 inflammatory responses and are implicated in a range of pathologies, including allergic diseases, asthma, and eosinophilic gastrointestinal disorders. Accurate enumeration and assessment of eosinophil infiltration and degranulation in tissues are critical for diagnostics, disease monitoring, and the development of targeted therapeutics. Direct this compound offers a specific, rapid, and cost-effective staining method that enhances the visualization of eosinophils compared to conventional techniques like Hematoxylin and Eosin (H&E).

Introduction to Direct this compound for Eosinophil Staining

Direct this compound 4BS, also known as C.I. Direct Red 23, is a polyazo dye traditionally used in the textile industry.[1][2][3][4] In the context of histology, it has emerged as a valuable tool for the selective staining of eosinophil granules.[5][6][7] The dye imparts a vibrant orange-red color to the cytoplasmic granules of eosinophils, providing high contrast against the surrounding tissue architecture.[8] This specificity makes DFS particularly advantageous in tissues where eosinophils are sparse or in the presence of hemorrhage or congestion, which can obscure eosinophil identification with H&E staining.[5]

Chemical and Physical Properties of Direct this compound 4BS:

| Property | Value |

| C.I. Name | Direct Red 23 |

| C.I. Number | 29160 |

| CAS Number | 3441-14-3 |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 813.73 g/mol |

| Appearance | Purple to light brown powder |

| Solubility | Soluble in water, soluble in ethanol (B145695) (orange) |

Mechanism of Staining

The precise molecular mechanism of Direct this compound's high affinity for eosinophil granules is not fully elucidated but is understood to be similar to that of other direct dyes like Congo Red and Sirius Red, which are also used for amyloid staining.[5][9] The selectivity is attributed to the interaction between the dye molecules and the highly cationic proteins contained within the eosinophil's crystalloid granules, most notably Major Basic Protein (MBP).[5][6][10]

The linear, planar structure of direct dyes like DFS allows them to align with and bind to the regularly arranged, positively charged amino acid residues of proteins like MBP through non-covalent interactions, such as hydrogen bonding and electrostatic forces.[11] This results in the characteristic intense and specific staining of the granules.

Advantages of Direct this compound Staining

The use of Direct this compound for eosinophil identification offers several key advantages over traditional H&E staining and even other special stains:

-

Enhanced Visualization and Accuracy: DFS provides a striking color contrast, making eosinophils and their extracellular granules unequivocally identifiable, even at low densities.[5][8] This leads to more accurate and reproducible eosinophil counts.[8][12]

-

Identification of Degranulation: DFS effectively stains cell-free eosinophil granules, which is crucial for assessing eosinophil activation and effector function in tissues.[5][6][7] The presence of extracellular granules is an important pathological feature in many eosinophilic diseases.

-

Simplicity and Cost-Effectiveness: The DFS staining protocol is straightforward, rapid, and utilizes readily available reagents, making it a cost-effective alternative to more complex and expensive techniques like immunohistochemistry.[10]

-

Superiority in Challenging Tissues: In tissues with significant background eosinophilia (e.g., from red blood cells) or inflammation, the distinct orange-red staining of DFS allows for clear differentiation of eosinophils.[5]

Data Presentation: Comparative Eosinophil Counts

Multiple studies have demonstrated the superiority of Direct this compound staining over conventional H&E for the enumeration of eosinophils in various tissues. The following tables summarize quantitative data from these comparative studies.

Table 1: Eosinophil Counts in Eosinophilic Colitis (EC)

| Staining Method | Location | EC Patients (median cells/HPF) | Control Patients (median cells/HPF) | p-value |

| H&E | Right Hemi-colon | 41.5 | 26.0 | < 0.001 |

| H&E | Left Hemi-colon | 12.5 | 13.0 | 0.990 |

| DFS (Degranulation) | Left Hemi-colon | 58% | 5% | < 0.001 |

HPF: High-Power Field. Data adapted from a study on eosinophilic colitis, highlighting the utility of DFS in identifying degranulation, especially in locations where cell counts alone are not discriminatory.[7][13]

Table 2: Comparison of Eosinophil Counts by Different Staining Methods in Eosinophilic Gastrointestinal Disorders (EGIDs)

| Staining Method | Relative Eosinophil Count (vs. H&E) | Statistical Significance (vs. H&E) |

| H&E | Baseline | - |

| May-Grünwald Giemsa (MG) | Higher | p < 0.001 |

| Direct this compound (DFS) | Highest | p < 0.001 |

This table illustrates that both MG and DFS staining result in significantly higher eosinophil counts compared to H&E, with DFS yielding the highest counts, suggesting greater sensitivity.[8]

Experimental Protocols

Detailed methodologies for Direct this compound and other relevant eosinophil staining techniques are provided below.

Direct this compound (DFS) Staining Protocol

This protocol is adapted from methodologies used in the study of eosinophilic gastrointestinal disorders.

Reagents:

-

Direct this compound 4BS (C.I. 29160)

-

50% Ethanol

-

Sodium Sulfate (B86663) (anhydrous)

-

Harris Hematoxylin (or other suitable nuclear counterstain)

-

Xylene

-

Ethanol (absolute and graded concentrations)

-

Mounting medium

Staining Solution Preparation:

-

Dissolve 0.1 g of Direct this compound 4BS in 50 mL of 50% ethanol.

-

Add 0.4 g of anhydrous sodium sulfate to the solution.

-

Stir for 10 minutes to ensure complete dissolution.

-

Filter the solution before use.

Staining Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Stain nuclei with Harris Hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

"Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute or weak ammonia (B1221849) water).

-

Rinse in tap water.

-

Immerse slides in the Direct this compound staining solution for 10-15 minutes.

-

Rinse thoroughly in running tap water.

-

Dehydrate through graded ethanol solutions.

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

Eosinophil Granules: Bright orange-red[8]

-

Nuclei: Blue

-

Background: Lightly stained or colorless

Sirius Red Staining for Eosinophils

Sirius Red F3B (C.I. 35780) in an alkaline solution can also be used to stain eosinophils.

Reagents:

-

Sirius Red F3B (Direct Red 80)

-

Saturated Picric Acid Solution

-

Harris Hematoxylin

-

Acetic Acid Solution (0.5%)

-

Xylene

-

Ethanol (absolute)

Staining Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain nuclei with Harris Hematoxylin and "blue" as described above.

-

Rinse well in distilled water.

-

Stain in Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated picric acid) for 1 hour.

-

Rinse quickly in two changes of 0.5% acetic acid solution.

-

Dehydrate rapidly in absolute ethanol.

-

Clear in xylene and mount.

Expected Results:

Congo Red Staining for Eosinophils

Congo Red (C.I. 22120) is another direct dye that can stain eosinophil granules.

Reagents:

-

Congo Red Solution (0.5% in 50% ethanol)

-

Alkaline Alcohol Solution (1% NaOH in 80% ethanol)

-

Harris Hematoxylin

-

Xylene

-

Ethanol (absolute and graded)

Staining Procedure:

-

Deparaffinize and rehydrate sections to distilled water.

-

Stain in the Congo Red solution for 20-30 minutes.

-

Rinse in distilled water.

-

Differentiate briefly (a few dips) in the alkaline alcohol solution.

-

Rinse well in tap water.

-

Counterstain with Harris Hematoxylin.

-

Dehydrate, clear, and mount.

Expected Results:

-

Amyloid: Red (with apple-green birefringence under polarized light)

-

Nuclei: Blue

Visualizations: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of Direct this compound in eosinophil identification.

References

- 1. China Direct Scarlet 4BS Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Scarlet 4BS-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 4. Direct Red 23|Direct Red 4BS|CAS No: 3441-14-3 - Direct dye [chinainterdyes.com]

- 5. Direct this compound and Congo Red Staining in Identification of Eosinophils and Their Cell-Free Granules in Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. Clinical significance of direct this compound staining on the diagnosis of eosinophilic colitis: A comparative study focusing on the eosinophil degranulation in colonic mucosal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eosinophilic gastrointestinal disorders: variations in eosinophilic counts among investigators and staining methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stainsfile.com [stainsfile.com]

- 10. medrxiv.org [medrxiv.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 14. stainsfile.com [stainsfile.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Selective staining of eosinophils and their immature precursors in tissue sections and autoradiographs with Congo red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 20. medilines.com [medilines.com]

mScarlet3: A Technical Guide to its Photophysical Properties for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of mScarlet3, a high-performance monomeric red fluorescent protein. Developed for advanced imaging applications, mScarlet3 offers a combination of exceptional brightness, rapid maturation, and photostability, making it a valuable tool for researchers in cellular biology, neuroscience, and drug development. This document details its key characteristics, presents experimental protocols for their validation, and visualizes the workflows involved in its characterization.

Core Photophysical Properties of mScarlet3

mScarlet3 was engineered for superior performance in demanding imaging modalities.[1][2][3] Its key photophysical parameters are summarized in the tables below, offering a direct comparison with its predecessor, mScarlet, and other variants.

Spectroscopic and Photophysical Characteristics

| Property | mScarlet3 | mScarlet | Unit | Reference |

| Excitation Max (λex) | 569 | 569 | nm | [4] |

| Emission Max (λem) | 592 | 594 | nm | [4][5] |

| Quantum Yield (Φ) | 0.75 | 0.70 | - | [1][3][6] |

| Molar Extinction Coefficient (ε) | 104,000 | 100,300 | M⁻¹cm⁻¹ | [4][7] |

| Brightness (ε × Φ / 1000) | 78.0 | 70.2 | - | [4] |

| Fluorescence Lifetime (τ) | 4.0 | 3.9 | ns | [1][3][6] |

| pKa | 4.5 | 5.3 | - | [8][9] |

| Maturation Time (t½) | 37.0 | ~150 | min | [4][10] |

Performance in Cellular Applications

| Property | mScarlet3 | Notes | Reference |

| Monomeric Behavior | Excellent | Functions well as a fusion tag without causing aggregation. | [1][3] |

| Cytotoxicity | No apparent cytotoxicity | Well-tolerated in mammalian cells. | [1][2] |

| FRET Acceptor | Superior | Outperforms existing red fluorescent proteins as a FRET acceptor. | [1][3] |

| Photostability | Good | While exceptionally bright, it is less photostable than its variant mScarlet-H. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of fluorescent proteins. The following sections outline the protocols used to determine the key photophysical properties of mScarlet3.

Recombinant Protein Expression and Purification

A standardized protocol for expressing and purifying recombinant mScarlet3 is essential for accurate in vitro characterization.

Protocol:

-

Transformation: Transform competent E. coli (e.g., BL21(DE3) strain) with a plasmid vector containing the mScarlet3 coding sequence under the control of an inducible promoter (e.g., T7). Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours to enhance proper protein folding.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged mScarlet3 is then purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Dialysis and Storage: Elute the purified protein and dialyze against a suitable buffer (e.g., PBS pH 7.4). Confirm protein purity and concentration using SDS-PAGE and a spectrophotometer. Store the purified protein at -80°C.

Determination of Fluorescence Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It is determined relative to a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and similar excitation and emission spectra to mScarlet3 (e.g., Rhodamine B in ethanol, Φ = 0.65).

-

Absorbance Measurements: Prepare a series of dilutions for both the purified mScarlet3 and the standard in the same buffer (e.g., PBS). Measure the absorbance of each dilution at the excitation wavelength (569 nm) using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of the same dilutions of mScarlet3 and the standard, using the same excitation wavelength (569 nm).

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of mScarlet3 (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)²

where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

References

- 1. Extinction Coefficient Determination Service - Creative Proteomics [creative-proteomics.com]

- 2. Quantitative comparison of fluorescent proteins using protein nanocages in live cells | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 3. » What is the maturation time for fluorescent proteins? [book.bionumbers.org]

- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. ijirset.com [ijirset.com]

- 7. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Purification of the recombinant green fluorescent protein from tobacco plants using alcohol/salt aqueous two-phase system and hydrophobic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mScarlet: a bright monomeric red fluorescent protein for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molar Extinction Coefficient Calculation [alphalyse.com]

- 11. mScarlet: a bright monomeric red fluorescent protein for cellular imaging | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Pontamine Fast Scarlet 4B (Direct Red 23) for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pontamine Fast Scarlet 4B, also known by its Colour Index name Direct Red 23 (C.I. 29160), is a versatile disazo dye. While historically used in the textile industry, its unique fluorescent properties and high affinity for cellulose (B213188) and other β-glucans have established it as a valuable tool in biological research. This technical guide provides a comprehensive overview of its chemical structure, photophysical properties, and applications, with a focus on its use in cell wall analysis for basic research and its relevance to drug development.

Chemical Structure and Properties

Pontamine this compound 4B is a water-soluble, red-purple powder. Its chemical structure is characterized by two azo groups, which are responsible for its color, and multiple sulfonate groups that confer water solubility.

The synthesis of Pontamine this compound 4B involves the diazo coupling of aniline (B41778) and N-(4-aminophenyl)acetamide with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.

Physicochemical and Spectroscopic Data

The key properties of Pontamine this compound 4B are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Direct Red 23, C.I. 29160, Direct Scarlet 4BS |

| CAS Number | 3441-14-3 |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 813.73 g/mol [1] |

| Appearance | Red-purple powder[2] |

| Solubility in Water (80 °C) | 30 g/L[1] |

| Maximum Absorption (λmax) | ~510 nm[3] |

| Molar Extinction Coefficient (ε) | ≥15,000 M⁻¹cm⁻¹ at 500-516 nm |

| Excitation Peak | ~510 nm[3] |

| Emission Peak | ~576 nm[3] |

| Stokes Shift | ~66 nm[3] |

| Fluorescence Quantum Yield (ΦF) | Not readily available in the reviewed literature. |

Applications in Biological Research

The primary application of Pontamine this compound 4B in a research context is as a fluorescent stain for cellulose and chitin (B13524) in the cell walls of plants and fungi.[2][4] Its ability to bind to these polysaccharides makes it an excellent tool for visualizing cell wall architecture, morphogenesis, and integrity.

Relevance for Drug Development

The fungal cell wall is a prime target for antifungal drug development due to its absence in human cells. Pontamine this compound 4B can be employed in assays to screen for and characterize compounds that disrupt fungal cell wall synthesis or integrity. By visualizing changes in the cell wall structure of fungi treated with potential drug candidates, researchers can assess the efficacy of these compounds. Similarly, in plant science, understanding the effects of herbicides or other compounds on cell wall structure is crucial, and this dye can be a valuable analytical tool.

Experimental Protocols

General Staining Protocol for Fungal and Plant Cells

This protocol is a general guideline and may require optimization depending on the specific organism and experimental conditions.

Reagents:

-

Pontamine this compound 4B stock solution (0.1% w/v in distilled water)

-

Phosphate-buffered saline (PBS) or appropriate buffer for the specimen

Procedure:

-

Sample Preparation: Prepare fungal or plant samples for microscopy. This may involve fixation, sectioning, or the use of live cells, depending on the experimental goals.

-

Staining: Incubate the samples in the 0.1% Pontamine this compound 4B solution for 5-10 minutes at room temperature.[5]

-

Washing: Gently wash the samples with PBS or the appropriate buffer to remove excess stain.

-

Mounting: Mount the samples on a microscope slide for observation.

-

Imaging: Visualize the stained samples using a fluorescence microscope or a confocal laser scanning microscope. A common filter set for this dye involves an excitation wavelength of around 540-560 nm and an emission filter that collects light above 570 nm.[6]

Protocol for Assessing Cell Wall Integrity in Fungi

This protocol outlines a method for using Pontamine this compound 4B to assess the impact of a test compound on fungal cell wall integrity.

Materials:

-

Fungal culture of interest

-

Liquid growth medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Pontamine this compound 4B staining solution (0.1% w/v)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Treatment: Grow the fungal culture in the liquid medium to the desired growth phase. Add the test compound at various concentrations. Include a solvent-only control. Incubate for a period sufficient to observe effects on cell growth and morphology.

-

Harvesting and Staining: Harvest the fungal cells by centrifugation and wash them with PBS. Resuspend the cells in the Pontamine this compound 4B staining solution and incubate for 5-10 minutes.

-

Washing and Imaging: Wash the cells to remove unbound dye and mount them on a microscope slide. Observe the cells under a fluorescence microscope.

-

Analysis: Compare the fluorescence patterns of the treated cells to the control cells. Signs of compromised cell wall integrity may include altered cell morphology, increased or patchy fluorescence indicating abnormal cell wall deposition, or cell lysis.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments using Pontamine this compound 4B.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pontamine this compound 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new fluorescent dyes applicable for visualization of fungal cell walls. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Direct Fast Scarlet 4BS: A Technical Guide for Histopathological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Fast Scarlet 4BS, a diazo dye, is emerging as a valuable tool in histopathology, demonstrating utility in the specific identification of certain cellular components. While structurally related to the well-known collagen stain Sirius Red F3B (also known as Direct Red 80), Direct this compound 4BS exhibits distinct applications, notably in the visualization of eosinophils and their cell-free granules.[1] This technical guide provides an in-depth overview of the applications of Direct this compound 4BS in histopathology, with a focus on experimental protocols and quantitative data.

Core Applications in Histopathology

The primary application of Direct this compound 4BS in animal histopathology is the staining and identification of eosinophils and their granules, particularly in cardiac tissue.[1] This specificity allows for a clearer detection and quantification of eosinophilic infiltration, which can be challenging with conventional Hematoxylin and Eosin (H&E) staining, especially when granules are released from the cells.[1] Studies have shown that Direct this compound staining is more effective than H&E and even Congo Red for this purpose, enabling a more accurate diagnosis and assessment of eosinophil-related cardiac diseases.[1]

While Direct this compound 4BS is known for its high specificity for cellulose (B213188) in plant cell walls, where it is also referred to as Pontamine this compound 4BS, its application in animal tissues has been more specialized.[2][3][4] Unlike Sirius Red, which is predominantly used for the visualization and quantification of collagen fibers, the current body of research does not extensively support a primary role for Direct this compound 4BS in routine collagen staining in animal tissues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Direct this compound 4BS and the closely related Sirius Red F3B in histopathology.

| Dye Name and Synonyms | Chemical Properties |

| Direct this compound 4BS | Diazo dye |

| Sirius Red F3B | Polyazo dye[5] |

| Synonyms | Direct Red 80, C.I. 35780[5][6] |

| Molecular Formula | C45H26N10Na6O21S6[6] |

| Molecular Weight | 1373.1 g/mol [6] |

| Absorption Maximum (λmax) | 528-529 nm[5] |

| Staining Protocol Parameters (Picro-Sirius Red for Collagen) | |

| Fixation | Neutral buffered formaldehyde[7] |

| Stain Concentration | 0.1% Sirius Red F3B in saturated aqueous picric acid[7] |

| Staining Time | 1 hour[7][8] |

| Washing Solution | Acidified water (0.5% acetic acid)[7] |

| Dehydration | 100% Ethanol[7] |

Experimental Protocols

Protocol 1: Direct this compound Staining for Eosinophils in Cardiac Tissue

This protocol is based on the findings of studies investigating eosinophilic infiltration in cardiac biopsies.[1]

Reagents:

-

Direct this compound (DFS) solution

-

Haematoxylin

-

Paraffin-embedded tissue sections

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections.

-

Stain with Haematoxylin to visualize cell nuclei.

-

Wash thoroughly in running tap water.

-

Incubate sections in Direct this compound solution. Specific concentration and incubation times may need optimization based on tissue type and thickness, however, the referenced study utilized it for comparison with H&E and Congo Red staining.

-

Wash to remove excess stain.

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene and mount with a coverslip.

Expected Results:

-

Eosinophils and their cell-free granules will be stained a distinct red color.[1]

-

Cell nuclei will be stained blue to purple by the haematoxylin.

Protocol 2: Picro-Sirius Red Staining for Collagen Fibers

While not the primary application of Direct this compound 4BS, this protocol for the closely related Sirius Red F3B is provided for reference and comparison. This method is widely used for the detection of collagen.[7][8]

Reagents:

-

Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

-

Weigert's Haematoxylin (optional, for nuclear counterstaining)

-

Acidified Water (0.5% acetic acid in distilled water)

-

100% Ethanol

-

Xylene

Procedure:

-

Deparaffinize and rehydrate paraffin (B1166041) sections to water.

-

(Optional) Stain nuclei with Weigert's haematoxylin for 8 minutes and wash in running tap water for 10 minutes.

-

Stain in Picro-Sirius Red solution for 1 hour.[7][8] This allows for equilibrium staining.

-

Wash in two changes of acidified water.[7]

-

Dehydrate rapidly in three changes of 100% ethanol.

-

Clear in xylene and mount.

Expected Results:

-

Collagen fibers will be stained red.

-

Muscle fibers and cytoplasm will be stained yellow.[9]

-

Under polarized light, collagen fibers will exhibit birefringence, with thicker type I collagen appearing yellow-orange and thinner type III collagen appearing green.[9]

Visualized Workflows and Pathways

Diagram 1: Staining Workflow for Eosinophil Identification

Caption: A flowchart of the Direct this compound staining protocol for eosinophil detection.

Diagram 2: Picro-Sirius Red Staining Workflow for Collagen

Caption: The experimental workflow for Picro-Sirius Red staining of collagen fibers.

References

- 1. Direct this compound and Congo Red Staining in Identification of Eosinophils and Their Cell-Free Granules in Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Super-resolution imaging with Pontamine this compound 4BS enables direct visualization of cellulose orientation and cell connection architecture in onion epidermis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Super-resolution imaging with Pontamine this compound 4BS enables direct visualization of cellulose orientation and cell connection architecture in onion epidermis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

- 7. med.emory.edu [med.emory.edu]

- 8. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

The Rise of a New Star: mScarlet3 and the Next Generation of Red Fluorescent Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of fluorescent proteins (FPs) has revolutionized our ability to visualize and quantify cellular processes in real-time. For years, green fluorescent protein (GFP) and its derivatives dominated the field. However, the development of robust red fluorescent proteins (RFPs) has opened new avenues for multicolor imaging and deep-tissue visualization, leveraging the advantages of longer wavelength light, which include reduced phototoxicity and lower cellular autofluorescence.[1][2][3] Among the latest and most promising additions to the RFP palette is mScarlet3, a monomeric red fluorescent protein engineered for exceptional brightness and rapid maturation.[4][5][6] This technical guide provides a comprehensive comparison of mScarlet3 with other popular RFPs, offering researchers the data and methodologies necessary to select the optimal tool for their experimental needs.

A Head-to-Head Comparison: Key Photophysical Properties

The utility of a fluorescent protein is determined by a combination of factors, including its brightness, photostability, maturation speed, and performance as a fusion tag. The following tables summarize the key quantitative data for mScarlet3 and its variants against other widely used red fluorescent proteins.

Table 1: Brightness and Spectral Properties

Brightness is a critical parameter for any imaging experiment, as it directly impacts the signal-to-noise ratio. It is a product of the quantum yield (QY), the efficiency of photon emission after excitation, and the extinction coefficient (EC), the measure of how strongly the protein absorbs light at a given wavelength.[2]

| Fluorescent Protein | Quantum Yield (QY) | Extinction Coefficient (EC) (M⁻¹cm⁻¹) | Relative Brightness¹ | Excitation Max (nm) | Emission Max (nm) |

| mScarlet3 | 0.75[4][5][6][7] | 104,000[7] | 78.1[7] | 551[8] | 582[8] |

| mScarlet-I3 | 0.65[5][9] | 105,000[5][9] | - | ~550 | ~590 |

| mScarlet | 0.70[10] | 100,300[10] | 70.2 | ~569 | ~594 |

| mCherry | ~0.22 | ~72,000 | 15.8 | ~587 | ~610 |

| mRuby2 | 0.35 | 113,000 | 39.6 | ~559 | ~600 |

| mRuby3 | - | - | - | ~558 | ~598 |

| tdTomato | 0.69 | 138,000 | 95.2 | ~554 | ~581 |

| FusionRed | - | - | - | ~580 | ~600 |

| TagRFP-T | 0.49 | 100,000 | 49.0 | ~555 | ~584 |

¹Relative Brightness is calculated as (QY × EC) / 1000.

Table 2: Maturation and Photostability

The speed at which a fluorescent protein folds and becomes fluorescent (maturation time) is crucial for studying dynamic processes and for accurate quantification of protein expression.[5][8][11][12][13][14] Photostability, the resistance to photobleaching under illumination, is paramount for long-term imaging and super-resolution microscopy.[1][8]

| Fluorescent Protein | Maturation Half-Time (t½) at 37°C (min) | Photostability (t½ bleach, seconds) |

| mScarlet3 | ~37[11][15] | ~80 (in C. elegans)[15] |

| mScarlet-I3 | Very fast, comparable to GFP[11][15] | ~226 (in C. elegans)[15] |

| mScarlet | ~180[11][16] | ~70 (in C. elegans)[15] |

| mCherry | ~44.4[17] | High, ~3.6s in bacteria under specific conditions[17] |

| mApple | ~55.0[17] | Moderate[17] |

The mScarlet Family: A Spectrum of Optimization

The development of mScarlet3 has been an iterative process of protein engineering, building upon the original mScarlet. This has led to a family of mScarlet variants, each with unique advantages.

-

mScarlet: The foundational protein, offering high brightness but with a relatively slow maturation time.[11][16]

-

mScarlet-I: An earlier variant with improved maturation and cellular brightness compared to the original mScarlet.

-

mScarlet3: The current benchmark for brightness and fast maturation, making it an excellent choice for a wide range of applications, including as a fusion tag and a FRET acceptor.[4][5][6]

-

mScarlet-I3: Characterized as the fastest maturing RFP, with expression dynamics comparable to GFP, making it ideal for tracking rapid protein expression in developing organisms like C. elegans.[11][15]

-

mScarlet3-H (mYongHong): A highly stable variant of mScarlet3, engineered for exceptional photostability, thermostability, and chemical resistance, making it well-suited for long-term super-resolution imaging and correlative light and electron microscopy (CLEM).[1] However, it has a significantly lower quantum yield and brightness compared to mScarlet3.[7]

-

mScarlet3-S2: A recently developed variant with a 29-fold improvement in photostability over mScarlet3, outperforming other existing RFPs in this regard.[4][14]

Experimental Applications and Considerations

The choice of an RFP extends beyond its intrinsic photophysical properties. Its performance in specific applications is a critical consideration.

Fusion Proteins

A key application of fluorescent proteins is their use as fusion tags to track the localization and dynamics of a protein of interest. mScarlet3 has been shown to perform well as a fusion tag for various cellular structures, including the endoplasmic reticulum, nuclear envelope, and mitochondria, with no apparent cytotoxicity.[4][6]

Caption: Workflow for creating and imaging fusion proteins with mScarlet3.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions. The efficiency of FRET is highly dependent on the properties of the donor and acceptor fluorophores. mScarlet3, with its high quantum yield and significant spectral overlap with green and yellow fluorescent proteins, is an excellent FRET acceptor.[6][18][19] For instance, when paired with a yellow fluorescent protein donor like SYFP2, mScarlet3 demonstrates superior sensitized emission compared to mCherry and the original mScarlet.[20]

References

- 1. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 3. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed evolution of green fluorescent protein by a new versatile PCR strategy for site-directed and semi-random mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7zct - Structure of the red fluorescent protein mScarlet3 at pH 7.5 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. » What is the maturation time for fluorescent proteins? [book.bionumbers.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent protein engineering by in vivo site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Systematic characterization of maturation time of fluorescent proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Systematic characterization of maturation time of fluorescent proteins in living cells [dash.harvard.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 16. blog.addgene.org [blog.addgene.org]

- 17. mScarlet3: a brilliant and fast-maturing red fluorescent protein | Springer Nature Experiments [experiments.springernature.com]

- 18. From green to blue: site-directed mutagenesis of the green fluorescent protein to teach protein structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 20. researchgate.net [researchgate.net]

Alternatives to Pontamine Fast Scarlet for Plant Cell Wall Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores viable alternatives to Pontamine Fast Scarlet for the fluorescent labeling and visualization of plant cell walls. The following sections provide a comparative analysis of alternative dyes, detailed experimental protocols, and logical workflows to assist researchers in selecting the optimal staining agent for their specific applications.

Introduction

Visualizing the intricate architecture of plant cell walls is crucial for understanding plant growth, development, and response to various stimuli. Pontamine this compound 4B (PFS4B), also known as Direct Red 23, has been a widely used fluorescent dye for imaging cellulose (B213188) microfibrils.[1][2][3] However, the need for alternative probes arises from factors such as spectral overlap in multi-labeling experiments, photostability, and specificity for different cell wall components. This guide presents a selection of robust alternatives, detailing their properties and providing protocols for their successful implementation.

Overview of Alternative Fluorescent Dyes

Several fluorescent dyes offer effective staining of plant cell walls, each with unique characteristics. The primary alternatives discussed in this guide are Calcofluor White, Congo Red, and SCRI Renaissance 2200. These dyes have demonstrated utility in various plant species and tissues, providing valuable insights into cell wall structure and composition.[4][5][6]

Dye Properties and Specificity

The choice of a fluorescent probe is dictated by its binding affinity for specific cell wall polymers and its spectral properties. The following table summarizes the key characteristics of the discussed alternatives.

| Dye | Target Component(s) | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Potential Considerations |

| Calcofluor White | Cellulose, Callose, other β-glucans | ~380 | ~475 | Rapid staining, high fluorescence intensity.[7][8] | Binds to a broader range of β-glucans, not strictly specific to cellulose.[9] |

| Congo Red | β-(1→4)-glucans (particularly cellulose) | Blue-light excitation (~488 nm)[4][10] | >560[4][10] | Can be used for in vivo imaging.[11] | Fluorescence can be weaker than other dyes; potential for artifacts.[12] |

| SCRI Renaissance 2200 (SR2200) | General cell wall stain | ~405[6] | ~430-480[6] | Versatile, compatible with a wide range of fluorescent proteins, good for outlining cells.[6] | Staining can be variable in older tissues.[6] |

| Solophenyl Flavine 7GFE (S4B) | Cellulose and Xyloglucan[12] | UV to visible (additional peak in visible spectrum upon binding)[13] | Blue to green[14] | High specificity for cellulose, photostable.[12][15] | May require specific filter sets for optimal imaging.[14] |

Experimental Protocols

The following sections provide detailed methodologies for the application of each alternative stain. These protocols are based on established methods and can be adapted for specific plant tissues and imaging systems.

Calcofluor White Staining Protocol

Calcofluor White is a fluorescent brightener that binds to cellulose and other β-glucans, providing a strong signal.

Materials:

-

Fluorescent Brightener 28 (Calcofluor White M2R)

-

Distilled water

-

Microcentrifuge tubes (2.0 ml)

-

Pipettes

-

Microscope slides and coverslips

Stock Solution (0.2% w/v):

-

Dissolve 0.02 g of Calcofluor White M2R in 10 ml of distilled water.[16]

-

Store in a dark bottle at 4°C for up to six months.[16]

Working Solution (0.02% w/v):

-

Dilute the 0.2% stock solution 1:10 with distilled water.[16]

Staining Procedure for Plant Sections:

-

Place plant sections (e.g., stem sections) into a 2.0 ml microcentrifuge tube.[16]

-

Add 1 ml of the 0.02% Calcofluor White working solution to the tube.[16]

-

Gently pipette the solution up and down to ensure the sections are fully immersed. Avoid drawing the sections into the pipette tip.[16]

-

Incubate at room temperature for 10-30 minutes.[16]

-

Carefully remove the staining solution.[16]

-

Wash the sections by adding 700 µl of distilled water and waiting for 5 minutes. Repeat this wash step 3-4 times.[16]

-

Gently transfer the stained sections onto a microscope slide, add a coverslip, and observe under a fluorescence microscope with UV excitation.[16]

Congo Red Staining Protocol

Congo Red is a diazo dye that intercalates with β-(1→4)-glucans, making it a useful tool for visualizing cellulose.[4][17]

Materials:

-

Congo Red powder

-

Distilled water

-

Microcentrifuge tubes (2.0 ml)

-

Pipettes

-

Microscope slides and coverslips

Staining Solution (0.5% w/v):

Staining Procedure for Plant Sections:

-

Transfer plant sections into a 2.0 ml microcentrifuge tube.[4]

-

Add 1 ml of the 0.5% Congo Red solution to the tube.[4]

-

Gently pipette the solution to ensure even staining.[10]

-

Incubate at room temperature for 10 minutes, with intermittent gentle pipetting, followed by a further 3 minutes of incubation.[4][10]

-

Wash the sections by adding 700 µl of distilled water. Repeat the wash 3-4 times until the washing solution is clear.[4][10]

-